Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
Description
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate (CAS: CID 83668651, molecular formula: C₉H₁₄N₂O₂S) is a thiazole-based compound characterized by a 2-amino-1,3-thiazole core substituted with a 2-methylpropanoate ethyl ester group. Its structural features include a branched alkyl chain at the α-position of the ester, which distinguishes it from simpler acetate derivatives (e.g., ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate). The compound’s molecular geometry and functional groups influence its physicochemical properties, such as lipophilicity and stability, making it a candidate for pharmaceutical intermediates or bioactive molecule synthesis .
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-7(12)9(2,3)6-5-14-8(10)11-6/h5H,4H2,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXIJOZJYSPLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76687-08-6 | |
| Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Pharmaceuticals: The compound is used in the development of drugs targeting specific enzymes and receptors in the body.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study the biochemical pathways and mechanisms of action of thiazole-containing molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole derivatives are widely explored for their biological activities and synthetic versatility. Below is a comparative analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate and key analogs:
Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate
- Molecular Formula : C₇H₁₀N₂O₂S .
- Structural Features : Linear acetate chain at the thiazole 4-position.
- Synthesis: Prepared via hydrazine hydrate treatment of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate in methanol, yielding hydrazide intermediates for oxadiazole hybrids .
- Applications : Precursor for antimicrobial bi-heterocyclic compounds (e.g., 1,3,4-oxadiazole derivatives) .
Ethyl (2Z)-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetate
- Molecular Formula : C₈H₁₁N₃O₃S .
- Structural Features: Methoxyimino group at the α-position, creating a planar Z-configuration.
- Synthesis: Derived from alkolysis of mica esters in methanol, forming intermediates for cephalosporin antibiotics .
- Applications : Key intermediate in β-lactam antibiotic synthesis, enhancing bacterial resistance profiles .
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol Derivatives
- Structural Features : Fusion of thiazole and oxadiazole rings via a methylene bridge.
- Synthesis : Generated via S-substitution reactions using carbon disulfide and electrophiles .
- Applications : Demonstrated antimicrobial and antifungal activities in vitro .
Ethyl (2-{[3-(Benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
- Molecular Formula : C₁₇H₁₉N₃O₅S₂ .
- Structural Features: Benzylsulfonyl-propanoyl side chain enhancing steric bulk.
- Applications : Investigated for specialized pharmaceutical applications due to increased structural complexity .
Comparative Data Table
Biological Activity
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a compound that has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Enzyme Interactions
this compound exhibits significant interactions with various enzymes. Notably, it inhibits α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition can lead to altered glucose absorption, making it a candidate for managing conditions like diabetes.
Cellular Effects
The compound has been shown to influence cellular processes by modulating cell signaling pathways and gene expression. Research indicates that it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. The compound activates specific signaling pathways that lead to programmed cell death, which is crucial in cancer therapy.
The molecular mechanisms through which this compound operates involve binding to specific biomolecules, such as enzymes and receptors. For instance, its interaction with α-glucosidase occurs at the enzyme's active site, inhibiting its catalytic function.
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of this compound. A synthesized derivative showed inhibitory effects on cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX), which are pivotal in inflammatory pathways. The following table summarizes the IC50 values for these enzymes:
| Compound | COX-1 (IC50 μg/mL) | COX-2 (IC50 μg/mL) | 5-LOX (IC50 μg/mL) |
|---|---|---|---|
| MAK01 | 314 | 130 | 105 |
| Indomethacin | 7.8 | - | - |
The synthesized compound demonstrated moderate selectivity for COX-2 over COX-1, suggesting a potentially safer profile for patients with gastrointestinal concerns .
Analgesic Activity
In vivo studies using a carrageenan-induced edema model showed that the compound significantly reduced inflammation. The percent reduction in edema was notable at various dosages:
- 10 mg/kg : 33.3% reduction
- 20 mg/kg : 34.7% reduction
- 30 mg/kg : 40.58% reduction
These results indicate the compound's effectiveness as an analgesic agent comparable to traditional pain relievers like aspirin .
Toxicological Studies
Toxicity assessments revealed that this compound is relatively safe at lower doses. In studies involving mice, no adverse effects were observed at doses below 1000 mg/kg body weight. However, higher doses resulted in distress and mortality, establishing a lethal dose close to this threshold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
